1-Boc-3-(Methylthio)pyrrolidine chemical properties
1-Boc-3-(Methylthio)pyrrolidine chemical properties
Executive Summary
1-Boc-3-(Methylthio)pyrrolidine is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents. It serves as a protected scaffold for introducing a 3-(methylthio)pyrrolidine moiety, a structural motif valuable for modulating lipophilicity, metabolic stability, and target binding affinity in drug candidates. This guide details its physicochemical profile, validated synthetic routes, reactivity patterns (specifically sulfur oxidation and nitrogen deprotection), and applications in medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound is typically encountered as a viscous oil or low-melting solid. It is a thioether derivative of pyrrolidine, protected at the nitrogen by a tert-butoxycarbonyl (Boc) group.
| Property | Data |
| Chemical Name | tert-Butyl 3-(methylthio)pyrrolidine-1-carboxylate |
| Common Name | 1-Boc-3-(Methylthio)pyrrolidine |
| Molecular Formula | C₁₀H₁₉NO₂S |
| Molecular Weight | 217.33 g/mol |
| Chiral Centers | C3 (Available as (R), (S), or Racemic) |
| Physical State | Colorless to pale yellow viscous oil (typical) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| LogP (Predicted) | ~2.5 (Lipophilic due to Boc and S-Me) |
| Boiling Point | ~280°C (Predicted, decomposes before boiling at atm) |
| CAS Number | Not widely listed as a commodity chemical; typically synthesized on-demand.[1][2][3] |
Structural Significance
-
Boc Group: Provides acid-stable, base-stable protection for the amine, allowing modifications at the sulfur center or the pyrrolidine ring skeleton.
-
Methylthio Group (-SMe): Acts as a "soft" nucleophile and a metabolic handle. It can be oxidized to a sulfoxide (chiral) or sulfone (achiral, polar), drastically altering the electronic properties of the scaffold.
Part 2: Synthetic Pathways & Manufacturing
The most robust route to 1-Boc-3-(methylthio)pyrrolidine utilizes 1-Boc-3-hydroxypyrrolidine as the starting material. This pathway allows for stereochemical control: starting with the (S)-alcohol yields the (R)-sulfide (and vice versa) due to Walden inversion during the nucleophilic displacement.
Protocol: Nucleophilic Displacement via Mesylate Activation
Reaction Overview:
-
Activation: Conversion of the hydroxyl group to a mesylate (leaving group).
-
Displacement: S_N2 attack by sodium thiomethoxide (NaSMe).
Step 1: Mesylation
-
Reagents: 1-Boc-3-hydroxypyrrolidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq).
-
Solvent: Dichloromethane (DCM), 0°C to RT.
-
Procedure:
-
Dissolve 1-Boc-3-hydroxypyrrolidine in DCM at 0°C.
-
Add Et₃N followed by slow addition of MsCl.
-
Stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate to yield the crude mesylate (often a solid).
-
Step 2: Thiolate Displacement
-
Reagents: Crude Mesylate (from Step 1), Sodium Thiomethoxide (NaSMe, 1.5 eq).
-
Solvent: DMF (dry) or Ethanol.
-
Procedure:
-
Dissolve the mesylate in dry DMF.
-
Add solid NaSMe (Caution: Hygroscopic and odorous).
-
Heat to 60–80°C for 4–6 hours.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with LiCl solution (to remove DMF) and brine.
-
Purification: Flash chromatography (0-20% EtOAc in Hexanes).
-
Self-Validating Checkpoint:
-
NMR Confirmation: The proton signal for the methine proton at C3 will shift upfield significantly (from ~5.2 ppm in mesylate to ~3.0-3.5 ppm in the sulfide).
-
Stereochemistry: If starting with (S)-alcohol, the product is the (R)-sulfide.
[5]
Part 3: Reactivity Profile & Functionalization
This compound is a versatile divergent intermediate. The two primary vectors for modification are the Sulfur atom (oxidation) and the Nitrogen atom (deprotection/derivatization).
Sulfur Oxidation (Tuning Polarity)
The methylthio group can be selectively oxidized to the sulfoxide (chiral, mixture of diastereomers) or the sulfone (achiral, highly polar).
-
To Sulfoxide (-S(=O)Me):
-
Reagent: Sodium Periodate (NaIO₄) in MeOH/H₂O (1:1).
-
Conditions: 0°C to RT, 2 hours.
-
Note: Creates a new chiral center at sulfur, leading to diastereomers.
-
-
To Sulfone (-SO₂Me):
-
Reagent:m-CPBA (2.2 eq) in DCM or Oxone® in MeOH/H₂O.
-
Conditions: RT, 4-12 hours.
-
Utility: Sulfones are strong hydrogen bond acceptors and metabolically stable.
-
N-Boc Deprotection
Standard acidic conditions remove the Boc group to liberate the secondary amine.
-
Reagent: TFA/DCM (1:4) or 4M HCl in Dioxane.
-
Precaution: Sulfides can be sensitive to strong oxidants, but are generally stable to non-oxidizing acids like HCl and TFA. However, scavengers (e.g., thioanisole or triethylsilane) are recommended during TFA deprotection to prevent tert-butyl cation trapping on the sulfur atom (S-alkylation).
Part 4: Applications in Drug Discovery
Methionine Bioisostere
The 3-(methylthio)pyrrolidine motif acts as a cyclic, conformationally constrained analogue of methionine .
-
Rationale: In peptide mimetics, replacing a flexible methionine side chain with a pyrrolidine ring restricts the conformational space, potentially reducing the entropic cost of binding to a target protein.
Solubility & Metabolic Modulation
-
Sulfide: Lipophilic, good blood-brain barrier (BBB) penetration potential.
-
Sulfone: Introduction of the sulfone lowers LogP and increases water solubility while reducing metabolic liability (since the sulfur is already fully oxidized).
-
Case Study Utility: This scaffold is often screened in Fragment-Based Drug Discovery (FBDD) libraries targeting GPCRs or Kinases, where the pyrrolidine nitrogen interacts with a key aspartate residue (e.g., in aminergic GPCRs).
Part 5: Handling, Stability & Safety
Stability
-
Oxidation Sensitivity: The sulfide moiety is prone to slow air oxidation over months. Store under inert atmosphere (Nitrogen/Argon) at -20°C.
-
Odor: Like most low-molecular-weight sulfides, this compound has a distinct, unpleasant "cabbage-like" or garlic odor. All handling must occur in a fume hood .
Safety Protocols (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[4] Potential sensitizer.
-
Spill Cleanup: Do not use bleach (NaOCl) directly on neat sulfide spills as it may generate heat and sulfoxides rapidly. Absorb with sand/vermiculite, then treat with dilute bleach in a controlled manner to deodorize.
-
Deodorization: Glassware should be soaked in a dilute bleach bath (<5% NaOCl) or hydrogen peroxide solution to oxidize residual sulfide traces before removal from the fume hood.
References
-
Preparation of 3-substituted pyrrolidines: Organic Syntheses, Coll. Vol. 10, p. 204 (2004); Vol. 78, p. 202 (2002). (General method for hydroxy-to-mesylate-to-nucleophile conversion). Link
-
Sulfide Oxidation Methods: Journal of Organic Chemistry, 2001, 66, 8154-8159.[5] (Selective oxidation of sulfides to sulfoxides/sulfones). Link
-
Pyrrolidine Scaffolds in Medicinal Chemistry: Molecules, 2020, 25(22), 5289. "Pyrrolidine in Drug Discovery: A Versatile Scaffold."[6] Link
-
Handling of Organic Sulfides: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General safety for thiols/sulfides). Link
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. patents.justia.com [patents.justia.com]
- 3. SG11201809672YA - Process For Preparing 5-Hydroxyalkyl-Substituted 1-Phenyl-1,2,4-Triazole Derivatives - Google Patents [patents.google.com]
- 4. aksci.com [aksci.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. enamine.net [enamine.net]
